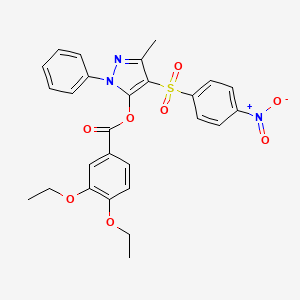

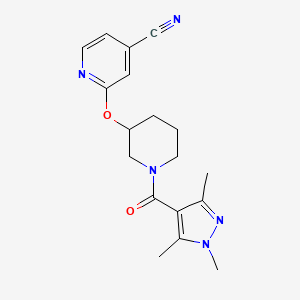

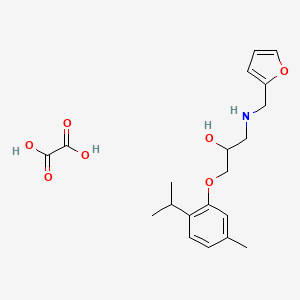

![molecular formula C21H25N5O2 B2415141 3-isobutyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877644-55-8](/img/structure/B2415141.png)

3-isobutyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-isobutyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as AG-1478, is a synthetic small molecule that has been extensively studied for its potential applications in cancer treatment. AG-1478 belongs to the class of tyrosine kinase inhibitors and has been shown to specifically inhibit the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase.

Scientific Research Applications

Receptor Affinity and Inhibitor Activity

- Serotonin Receptor Affinity and Phosphodiesterase Inhibitor Activity: Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, such as the one mentioned, have been synthesized and evaluated for their affinity towards serotonin (5-HT1A/5-HT7) receptors and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. This shows their potential application in the treatment of depressive and anxiety disorders (Zagórska et al., 2016).

Pharmacological Evaluation

- Potential Antidepressant and Anxiolytic Effects: Imidazo[2,1-f]purine-2,4-dione derivatives have been evaluated for their potential antidepressant and anxiolytic effects in preliminary pharmacological studies. Compounds like these have shown behaviors indicative of potential antidepressant properties in forced swim tests in mice (Zagórska et al., 2009).

Structure-Activity Relationships

- Molecular Docking Studies: Molecular modeling studies have been conducted to understand the significance of certain substituents on imidazo[2,1-f]purine-2,4-dione structures, providing insights into their receptor affinity and selectivity, particularly towards serotonin receptors. This aids in the development of lead compounds for antidepressant and/or anxiolytic applications (Zagórska et al., 2015).

Antagonistic Activity

- Adenosine Receptor Antagonism: Some derivatives of imidazo[2,1-f]purine-2,4-diones have been identified as potent and selective antagonists of the A3 adenosine receptor. This opens up avenues for the development of therapeutics targeting adenosine receptors (Baraldi et al., 2005).

properties

IUPAC Name |

4,7,8-trimethyl-6-(3-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2/c1-12(2)11-24-19(27)17-18(23(6)21(24)28)22-20-25(14(4)15(5)26(17)20)16-9-7-8-13(3)10-16/h7-10,12H,11H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXINPQJNSNXTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isobutyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

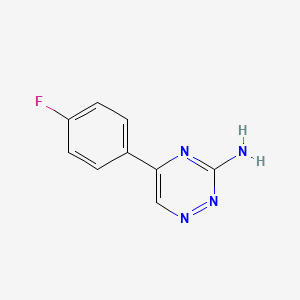

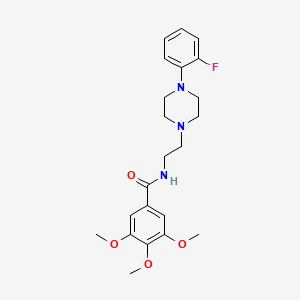

![3-Chloro-4-[(E)-2-cyano-3-(3-methoxypropylamino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2415070.png)

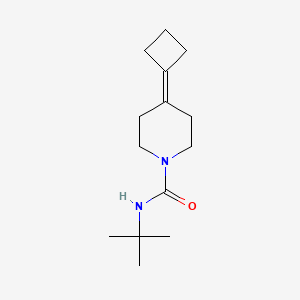

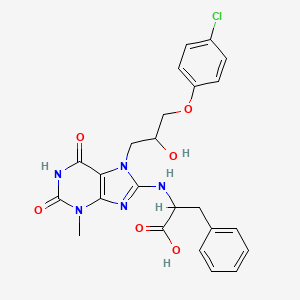

![5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2415071.png)

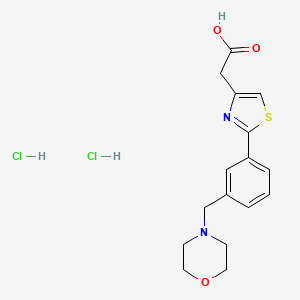

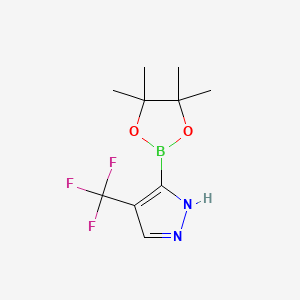

![2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2415074.png)

![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2415080.png)